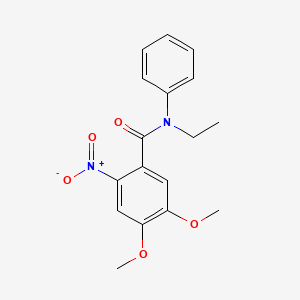
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine, also known as DMBMIB, is a chemical compound that has garnered significant attention in scientific research. It is a benzimidazole derivative that has shown promising results in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is not fully understood. However, studies have shown that it may exert its biological effects through the inhibition of certain enzymes or proteins. For example, N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, which may explain the anticancer and antitumor activities of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce inflammation and pain. N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is its versatility in various fields of study. It has shown potential as a therapeutic agent for various diseases, and its mechanism of action makes it an interesting subject for further investigation. However, one limitation of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine as a combination therapy with other anticancer or antimicrobial agents. Furthermore, the elucidation of the exact mechanism of action of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine can lead to the development of more targeted and effective therapeutic strategies.
合成法
The synthesis of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine is a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with methylamine to form N-(2,4-dimethoxybenzyl)-methylamine. This intermediate is then reacted with o-phenylenediamine to form N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine. The synthesis of N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been reported in various research articles, and the yield and purity of the compound depend on the reaction conditions.
科学的研究の応用
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antitumor activities. N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine has been studied for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-11-19-15-8-13(5-7-16(15)20)18-10-12-4-6-14(21-2)9-17(12)22-3/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXYZYIUEODLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1-methyl-1H-benzimidazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(2-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5784013.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)







![ethyl 2-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5784092.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)